1-(3-Chlorophenyl)piperazine HCl (d8)
CAS No.: 1313393-63-3
VCID: VC0196677
Molecular Formula: C10H14Cl2N2
Molecular Weight: 241.18 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
1-(3-Chlorophenyl)piperazine hydrochloride (d8) is a deuterated derivative of 1-(3-Chlorophenyl)piperazine, a compound widely used in pharmacological research. This deuterated form is particularly notable for its application as an internal standard in analytical chemistry, facilitating the accurate quantification of related compounds in biological samples such as urine and blood. Synthesis and ReactionsThe synthesis of 1-(3-Chlorophenyl)piperazine hydrochloride typically involves multiple steps, emphasizing mild reaction conditions to achieve high product purity. The compound can participate in various chemical reactions due to its functional groups, which are significant for synthesizing derivatives with varied pharmacological properties. Mechanism of Action and Applications1-(3-Chlorophenyl)piperazine interacts with serotonin receptors, particularly the 5-HT receptor family, leading to physiological effects such as alterations in mood and perception. As a metabolite of certain antidepressants like trazodone, it plays a role in modulating serotonin levels in the central nervous system. The deuterated form, 1-(3-Chlorophenyl)piperazine HCl (d8), is primarily used as an internal standard in quantitative analysis methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Safety and Handling1-(3-Chlorophenyl)piperazine hydrochloride is classified as toxic if swallowed and causes skin and serious eye irritation. It is recommended to handle the compound with protective gloves, eye protection, and face protection. In case of skin or eye irritation, medical advice should be sought . Research Findings and Applications
Commercial Availability1-(3-Chlorophenyl)piperazine HCl (d8) is available from various suppliers, including EvitaChem and Cerilliant, often provided as a certified reference material in methanol solutions . |
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CAS No. | 1313393-63-3 | ||||||||
Product Name | 1-(3-Chlorophenyl)piperazine HCl (d8) | ||||||||
Molecular Formula | C10H14Cl2N2 | ||||||||
Molecular Weight | 241.18 g/mol | ||||||||
IUPAC Name | 1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride | ||||||||
Standard InChI | InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2; | ||||||||
Standard InChIKey | MHXPYWFZULXYHT-HXCXULITSA-N | ||||||||
Isomeric SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl | ||||||||
Canonical SMILES | C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl | ||||||||
Purity | 95% by HPLC; 98% atom D | ||||||||
Related CAS | 13078-15-4 (unlabelled) 1189923-43-0 (base) |
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Synonyms | 1-(m-Chlorophenyl)piperazine-d8 HCl; 4-(3-Chlorophenyl)piperazine-d8 HCl; N-(m-Chlorophenyl)piperazine-d8 HCl | ||||||||
Tag | Piperazine Impurities | ||||||||
PubChem Compound | 168475422 | ||||||||
Last Modified | Jul 20 2023 |
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